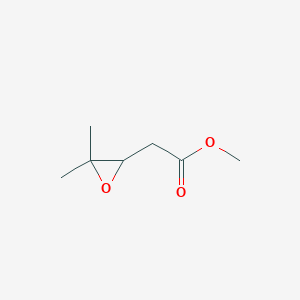

Methyl 2-(3,3-dimethyloxiran-2-yl)acetate

Description

Itrop, also known as Ipratropium Bromide, is a synthetic anticholinergic agent used primarily as a bronchodilator. It is commonly administered through inhalation to manage symptoms of chronic obstructive pulmonary disease (COPD) and asthma. Itrop works by inhibiting the action of acetylcholine on muscarinic receptors in the airways, leading to bronchodilation and relief from bronchospasm .

Properties

CAS No. |

124818-71-9 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl 2-(3,3-dimethyloxiran-2-yl)acetate |

InChI |

InChI=1S/C7H12O3/c1-7(2)5(10-7)4-6(8)9-3/h5H,4H2,1-3H3 |

InChI Key |

VGHVOVPUGNBRHK-UHFFFAOYSA-N |

SMILES |

CC1(C(O1)CC(=O)OC)C |

Canonical SMILES |

CC1(C(O1)CC(=O)OC)C |

Synonyms |

Oxiraneacetic acid, 3,3-dimethyl-, methyl ester (9CI) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itrop involves the reaction of tropic acid with isopropyl bromide in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions typically include:

Temperature: Moderate temperatures (around 50-70°C)

Solvent: Organic solvents such as dichloromethane or chloroform

Catalyst/Base: Tertiary amines like triethylamine

Industrial Production Methods

Industrial production of Itrop follows a similar synthetic route but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale of production

Purification: Crystallization or recrystallization to obtain high-purity Itrop

Quality Control: Ensuring the final product meets pharmaceutical standards through rigorous testing

Chemical Reactions Analysis

Types of Reactions

Itrop undergoes several types of chemical reactions, including:

Oxidation: Itrop can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert Itrop into its corresponding alcohol derivatives.

Substitution: Itrop can undergo nucleophilic substitution reactions, particularly at the bromide site.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or thiolates can be employed.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of azides or thiol derivatives.

Scientific Research Applications

Itrop has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studying anticholinergic agents and their interactions with muscarinic receptors.

Biology: Investigated for its effects on cellular signaling pathways and receptor binding.

Medicine: Extensively used in clinical trials for the treatment of respiratory conditions like COPD and asthma.

Industry: Employed in the development of inhalation devices and formulations for respiratory therapies .

Mechanism of Action

Itrop exerts its effects by acting as an antagonist of the muscarinic acetylcholine receptor. This inhibition leads to the relaxation of bronchial smooth muscles, resulting in bronchodilation. The primary molecular targets are the M1, M2, and M3 muscarinic receptors, with the following pathways involved:

Inhibition of Parasympathetic Nervous System: Reduces bronchoconstriction and mucus secretion.

Activation of cAMP Pathway: Leads to smooth muscle relaxation and bronchodilation

Comparison with Similar Compounds

Similar Compounds

Atropine: Another anticholinergic agent with similar bronchodilatory effects but different pharmacokinetics.

Tiotropium: A long-acting muscarinic antagonist used for COPD management.

Glycopyrrolate: An anticholinergic agent with applications in respiratory and gastrointestinal disorders.

Uniqueness of Itrop

Short-Acting: Itrop is a short-acting bronchodilator, making it suitable for acute symptom relief.

Inhalation Route: Primarily administered via inhalation, providing localized effects with minimal systemic absorption.

Safety Profile: Itrop has a well-established safety profile with fewer systemic side effects compared to other anticholinergic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.